2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide
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Description
The compound is a derivative of benzo[b][1,6]naphthyridine . It’s a nitrogen-containing heterocyclic analog of naphthalene .
Synthesis Analysis
The synthesis of this compound involves the preparation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines as starting materials . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized .Molecular Structure Analysis
The molecular structure of this compound is based on the benzo[b][1,6]naphthyridine scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Stevens rearrangement or further attack on the triple bond of the phenylethynyl fragment .Scientific Research Applications
Fluorescent DNA-Binding Compounds
One application involves the synthesis of dibenzo[b,h][1,6]naphthyridines, compounds related to the one , for use as fluorescent DNA-binding agents. These compounds have been synthesized through reactions involving 2-acetylaminobenzaldehyde and have shown significant fluorescence changes upon intercalation into double-stranded DNA, indicating their potential for use in biochemical assays and research requiring DNA visualization (Okuma et al., 2014).
Antimicrobial Activity
Research into derivatives structurally similar to the compound has identified potential antimicrobial applications. For instance, the study of pyrano quinoline derivatives and their transformation into various compounds has revealed significant antimicrobial properties, suggesting these structures could serve as bases for developing new antimicrobial agents (Watpade & Toche, 2017).
Antibacterial Agents
Derivatives of naphthyridine have been synthesized and evaluated for their antibacterial activity, revealing significant potential as antibacterial agents. This research demonstrates the versatility of naphthyridine structures in contributing to the development of new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Catalysis and Synthesis
Naphthyridine compounds have also been utilized in the synthesis of complex organic molecules, such as in the preparation of pincer-functionalized benzo[h]quinoline ruthenium catalysts. These catalysts have applications in organic synthesis, including ketone reduction, demonstrating the role of naphthyridine derivatives in catalysis and synthetic chemistry (Facchetti et al., 2016).
Interaction with DNA
Another area of application is in the study of molecular interactions with DNA, where compounds like thieno[2,3-b]benzo[1,8]naphthyridine-2-carboxylic acids have been synthesized and their interactions with DNA investigated. These studies are crucial for understanding the molecular basis of drug-DNA interactions, which is essential for the design of drug molecules and the exploration of their mechanisms of action (Naik et al., 2006).
properties
IUPAC Name |
2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-3-6-17(7-4-15)12-24-22(27)14-26-10-9-21-19(13-26)23(28)18-11-16(2)5-8-20(18)25-21/h3-8,11H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAKUCYNDBOMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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